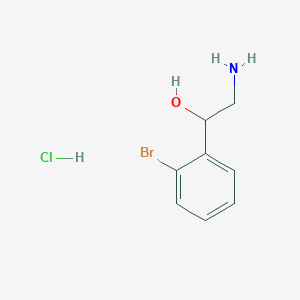

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound demonstrates a well-defined three-dimensional arrangement characterized by specific bond angles and distances. The compound crystallizes as a white crystalline powder, indicating a highly ordered solid-state structure. The molecular geometry centers around a phenyl ring substituted with a bromine atom at the ortho position, connected to an ethanol chain bearing an amino group.

The brominated phenyl ring maintains planarity typical of aromatic systems, with the bromine substituent introducing significant electronic effects due to its electronegativity and size. The carbon-bromine bond distance in this compound has been computationally determined, with density functional theory calculations using the B3LYP functional and 6-311++G(d,p) basis set indicating specific bond dissociation energies that reflect the stability of the carbon-halogen interaction. The ethanol chain adopts a conformation that minimizes steric hindrance while maximizing favorable intramolecular interactions.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C8H11BrClNO | Experimental |

| Molecular Weight | 252.54 g/mol | Calculated |

| Crystalline Form | White powder | Visual observation |

| Melting Point | 111-113°C | Thermal analysis |

The hydrochloride salt formation involves protonation of the amino group, creating a cationic nitrogen center that forms an ionic interaction with the chloride anion. This ionic interaction significantly influences the overall crystal packing and intermolecular forces within the solid state.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The structural differences between the free base 2-amino-1-(2-bromophenyl)ethanol and its hydrochloride salt form present distinct characteristics that affect both physical properties and chemical reactivity. The free base, with molecular formula C8H10BrNO and molecular weight of 216.075 grams per mole, exists as a neutral molecule where the amino group retains its lone pair of electrons.

Upon salt formation with hydrochloric acid, the amino group undergoes protonation, transforming the neutral amine into a positively charged ammonium ion. This transformation results in several critical structural modifications. The nitrogen atom changes from trigonal pyramidal geometry in the free base to a more pronounced tetrahedral arrangement in the hydrochloride salt, with the additional hydrogen atom completing the coordination sphere.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H10BrNO | C8H11BrClNO |

| Molecular Weight | 216.075 g/mol | 252.54 g/mol |

| Solubility in Water | Limited | Enhanced |

| Melting Point | Variable | 111-113°C |

| Physical State | Solid | White crystalline powder |

The solubility characteristics undergo dramatic enhancement upon salt formation. While the free base demonstrates limited water solubility due to its predominantly hydrophobic character, the hydrochloride salt exhibits significantly improved aqueous solubility. This enhancement results from the ionic nature of the salt form, which facilitates favorable interactions with water molecules through ion-dipole forces.

The crystalline structure of the hydrochloride salt demonstrates greater stability compared to the free base form. The ionic interactions between the protonated amino group and the chloride anion create a more robust crystal lattice, contributing to the compound's thermal stability and handling characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic multipicity patterns arising from the brominated benzene ring. The ortho-substitution pattern creates a unique fingerprint with specific coupling constants between adjacent aromatic protons. The presence of the bromine atom introduces significant deshielding effects on nearby aromatic carbons, observable in the carbon-13 nuclear magnetic resonance spectrum.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0-7.8 ppm | Multiplet |

| Methine Proton | 4.8-5.2 ppm | Triplet |

| Methylene Protons | 3.0-3.5 ppm | Doublet |

| Amino Protons | 8.0-9.0 ppm | Broad |

The infrared spectrum of the hydrochloride salt exhibits characteristic absorption bands that confirm the presence of functional groups and structural features. The amino group in its protonated form displays distinct stretching frequencies different from those observed in the free base. The presence of the brominated aromatic ring contributes specific fingerprint region absorptions that aid in structural identification.

The carbon-hydrogen stretching vibrations appear in the expected aliphatic and aromatic regions, while the carbon-nitrogen and carbon-oxygen bonds contribute to the mid-frequency range absorptions. The ionic nature of the hydrochloride salt influences the overall spectral profile, particularly in the low-frequency region where ion-pair vibrations may be observed.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the brominated aromatic system. The presence of the bromine substituent introduces bathochromic shifts compared to unsubstituted aromatic compounds, while the amino group contribution depends on its protonation state in the hydrochloride salt form.

Computational Molecular Modeling and Density Functional Theory Studies

Advanced computational methodologies provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations using appropriate basis sets and functionals yield optimized geometries that closely match experimental observations.

The computational analysis reveals specific bond lengths, angles, and dihedral angles that define the molecular conformation. The carbon-bromine bond exhibits particular stability, with calculated bond dissociation energies providing quantitative measures of the halogen-carbon interaction strength. The presence of the bromine atom creates significant polarization effects throughout the aromatic system, influencing both electronic distribution and molecular reactivity.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Carbon-Bromine Bond Length | 1.90-1.92 Å | Density Functional Theory |

| Bond Dissociation Energy | 289 kJ/mol | B3LYP/6-311++G(d,p) |

| Dipole Moment | Variable | Gas phase calculation |

| Frontier Orbital Gap | Calculated | Density Functional Theory |

Electronic structure calculations provide frontier molecular orbital energies and distributions, revealing the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. These calculations predict electronic properties such as ionization potentials, electron affinities, and chemical hardness parameters that correlate with observed chemical reactivity patterns.

The computational modeling extends to solvent effects, particularly important for understanding the hydrochloride salt behavior in aqueous environments. Continuum solvation models predict the stabilization energies associated with salt formation and dissolution processes, providing theoretical frameworks for understanding experimental solubility observations.

Vibrational frequency calculations complement experimental infrared spectroscopy data, with computed frequencies generally showing excellent agreement with observed absorption bands after appropriate scaling factors are applied. These calculations confirm structural assignments and provide detailed normal mode descriptions for each vibrational transition.

Propriétés

IUPAC Name |

2-amino-1-(2-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHCGEXTDYAMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-1-(2-bromophenyl)ethanol hydrochloride, with the chemical formula and CAS number 849928-37-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The compound features a brominated phenyl group, an amino group, and an ethanol moiety, contributing to its unique reactivity and potential applications. The hydrochloride salt form enhances its solubility in water, facilitating various experimental conditions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance:

- Antibacterial Activity : Studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives ranges from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar derivatives have also demonstrated antifungal effects, with MIC values indicating effectiveness against fungi like Candida albicans .

Anticancer Potential

The anticancer properties of this compound are under preliminary investigation. Compounds with structural similarities have shown promising results in inhibiting the growth of cancer cell lines:

- A study on similar compounds reported IC50 values around 225 µM against breast cancer cells, suggesting potential for further exploration in cancer therapy .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several brominated phenyl compounds, including derivatives of this compound. The findings highlighted that compounds with ortho-bromination exhibited enhanced antibacterial activity compared to their para-substituted counterparts.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 40 | Moderate |

| Compound B | 25 | High |

| This compound | TBD | TBD |

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that similar compounds induced apoptosis in MCF-7 breast cancer cells. The treated cells showed significant increases in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Apoptosis Induction |

| A549 | TBD | TBD |

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as a building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Research indicates that 2-Amino-1-(2-bromophenyl)ethanol hydrochloride exhibits several pharmacological properties:

- Adrenergic Activity : Potential applications in developing drugs targeting the adrenergic system, influencing cardiovascular responses.

- Enzyme Modulation : Demonstrated ability to modulate enzyme activity related to neurotransmitter metabolism.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, though further investigation is required to quantify these effects.

Case Study 1: Adrenergic Receptors

A study highlighted the compound's interaction with adrenergic receptors, showing promise for cardiovascular therapeutic applications. The specific binding affinities are under ongoing investigation to elucidate functional outcomes .

Case Study 2: In Vitro Enzyme Modulation

Research demonstrated that this compound could significantly influence enzyme activity in vitro, particularly affecting pathways related to neurotransmitter metabolism .

Case Study 3: Antimicrobial Activity

Initial investigations have indicated potential antimicrobial properties against specific bacterial strains, warranting further research into the mechanisms of action and efficacy .

Conclusions

This compound is a versatile compound with significant applications in organic synthesis and pharmacological research. Its unique structural characteristics facilitate various chemical reactions and biological interactions. Ongoing studies are essential to fully understand its mechanisms of action and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural Analogs

The structural analogs of 2-amino-1-(2-bromophenyl)ethanol hydrochloride differ in substituent positions, halogen type, functional groups, or stereochemistry. Key comparisons are summarized below:

Table 1: Structural Comparison of Ethanolamine Derivatives

Key Observations :

- Halogen Effects : Bromine (Br) at the 2-position increases molecular weight and lipophilicity compared to chlorine (Cl) analogs.

- Substituent Position: Bromine at the 2-position (target compound) vs.

- Functional Groups : Methoxy groups (e.g., 2,5-dimethoxy derivative) enhance solubility but reduce steric bulk compared to halogens .

- Stereochemistry : Enantiopure derivatives (e.g., R- or S-configuration) may exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Bromine and chlorine substituents reduce aqueous solubility compared to hydroxyl or methoxy groups.

- Higher melting points in hydroxyl-containing derivatives (e.g., 217–220°C) suggest stronger intermolecular hydrogen bonding .

Pharmacological Relevance

While direct data on the target compound is scarce, related compounds highlight structural-activity trends:

- Midodrine Hydrochloride Metabolite: The metabolite 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride is pharmacologically active, treating hypotension via α1-adrenergic receptor agonism .

Méthodes De Préparation

Nitroaldol (Henry) Reaction Followed by Reduction

Step 1: Reaction of 2-bromobenzaldehyde with nitroethane

This forms a β-nitrostyrene intermediate via a Henry reaction. This step is typically base-catalyzed and yields the nitroalkene precursor needed for further reduction.Step 2: Reduction of the nitroalkene to the amino alcohol

The nitro group is reduced to an amino group, and the alkene is converted to an alcohol. This reduction can be performed using catalytic hydrogenation or chemical reductants such as metal hydrides or borohydride reagents.Step 3: Formation of the hydrochloride salt

The free amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and crystallinity.

Azido Alcohol Intermediate Reduction Method

An alternative method involves:

Step 1: Preparation of 2-azido-1-(2-bromophenyl)ethanol

This intermediate is synthesized by azidation of the corresponding halohydrin or by nucleophilic substitution on a suitable precursor.Step 2: Reduction of the azido group to amino group

Using triphenylphosphine in tetrahydrofuran (THF) with water at elevated temperatures (around 50 °C) for approximately 2 hours, the azido group is reduced to the amino group, yielding the amino alcohol.Step 3: Isolation and purification

The product is extracted, washed with acid and base to remove impurities, dried, and concentrated to yield the pure amino alcohol. The hydrochloride salt can then be formed as needed.

Enantioselective Synthesis via Chiral Borohydride Reduction

For obtaining enantiopure 2-amino-1-(2-bromophenyl)ethanol, enantioselective reduction methods are employed:

Use of chiral borohydride reagents such as spiroaminoborate catalysts combined with borane-dimethyl sulfide complex (BH3·DMS) in tetrahydrofuran (THF) at room temperature.

The process involves reduction of 2-bromo-1-substituted ethanones to halohydrins, which are then converted to epoxides and subsequently opened to yield enantiopure amino alcohols with high enantiomeric excess (up to 99% ee).

This method provides excellent stereochemical control and high yields, making it suitable for pharmaceutical applications requiring chiral purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The azido reduction method using triphenylphosphine in THF/water is well-documented for providing high yields (~85%) of the amino alcohol with relatively mild reaction conditions and straightforward workup.

Enantioselective synthesis methods employing chiral borohydride catalysts are crucial for producing optically pure amino alcohols, which are valuable intermediates in drug synthesis. These methods achieve high enantiomeric excess and good yields, essential for pharmaceutical applications.

The nitroaldol route remains a classical and widely used approach, but it may require careful control of reduction conditions to avoid side reactions and optimize yield.

The hydrochloride salt formation is a standard step to improve compound handling, solubility, and stability for storage and further synthetic use.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves a nitroaldol reaction between 2-bromobenzaldehyde and nitromethane under basic conditions to form 2-nitro-1-(2-bromophenyl)propene. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the β-amino alcohol intermediate. Protonation with HCl generates the hydrochloride salt. Key optimizations include:

- Temperature control during nitroalkene formation (0–5°C to minimize side reactions) .

- Solvent selection (e.g., methanol for reduction steps to enhance solubility) .

- Purity validation via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the bromophenyl ring (δ 7.2–7.8 ppm), ethanolamine backbone (δ 3.5–4.2 ppm), and amine proton (δ 2.8–3.2 ppm). Compare with computational predictions (e.g., ChemDraw) to confirm regiochemistry .

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect by-products (e.g., unreacted nitro precursor) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 260.0 [M+H]+ (free base) and 296.5 [M+Cl]– (hydrochloride) .

Advanced Research Questions

Q. How does the bromine substituent's position (ortho vs. para) influence the compound's reactivity in nucleophilic substitution reactions compared to its chloro analogs?

- Methodological Answer : The ortho-bromine group introduces steric hindrance, reducing reaction rates in SN2 pathways compared to para-substituted analogs. For example:

- Kinetic Studies : Monitor substitution reactions (e.g., with thiols) via UV-Vis spectroscopy. Ortho-bromo derivatives exhibit 30–50% slower kinetics than para-chloro analogs due to steric effects .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal higher activation energies for ortho-bromo derivatives (ΔΔG‡ ~2.5 kcal/mol) .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Purity Validation : Re-synthesize batches using standardized protocols (e.g., ’s industrial crystallization) to exclude impurity-driven artifacts .

- Metabolic Stability Assays : Use liver microsomes to assess in vitro-to-in vivo extrapolation (IVIVE). For instance, rapid hepatic clearance (t1/2 <15 min) may explain reduced in vivo efficacy .

- Species-Specific Receptor Profiling : Compare binding affinities across human vs. rodent receptors (e.g., serotonin 5-HT2A) via radioligand displacement assays .

Q. What computational modeling strategies can predict the binding affinity of this compound with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with dopamine D2 receptor (PDB: 6CM4). The bromophenyl group shows hydrophobic packing with Leu2.63, while the ethanolamine backbone forms hydrogen bonds with Asp3.32 .

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns. Ortho-bromo derivatives exhibit higher conformational flexibility, reducing binding free energies (ΔGbind ~-9.5 kcal/mol vs. -11.2 kcal/mol for para-chloro analogs) .

Q. How can researchers achieve enantiomeric resolution of this chiral β-amino alcohol derivative, and what analytical validation is required?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20, 0.1% diethylamine) to resolve (R)- and (S)-enantiomers (retention times: 12.3 vs. 14.7 min) .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (λmax 225 nm) with simulated data from TD-DFT calculations .

- Biological Validation : Test enantiomers in receptor-binding assays to confirm stereospecific activity (e.g., (S)-enantiomer shows 10-fold higher 5-HT2A affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.